molecular formula C15H21ClN4O3 B2744522 1-(2-chloroacetyl)-N,N-dimethyl-4',7'-dihydrospiro[piperidine-4,6'-pyrazolo[3,2-c][1,4]oxazine]-2'-carboxamide CAS No. 2411218-12-5

1-(2-chloroacetyl)-N,N-dimethyl-4',7'-dihydrospiro[piperidine-4,6'-pyrazolo[3,2-c][1,4]oxazine]-2'-carboxamide

Cat. No.: B2744522
CAS No.: 2411218-12-5
M. Wt: 340.81
InChI Key: PFCLZJIWUZXCNU-UHFFFAOYSA-N
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Description

1’-(2-Chloroacetyl)-N,N-dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4’-piperidine]-2-carboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 1’-(2-Chloroacetyl)-N,N-dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4’-piperidine]-2-carboxamide involves multiple steps. One common synthetic route includes the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds under catalyst-free conditions in boiling DMF (dimethylformamide) . Another approach involves the enantioselective synthesis of functionalized pyrazolo compounds through a chiral phosphine-mediated alkylation/annulation sequence . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1’-(2-Chloroacetyl)-N,N-dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4’-piperidine]-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium tetrahydridoborate for reduction and trifluoroacetic acid for formylation . Major products formed from these reactions include 4-hydroxy derivatives and other functionalized pyrazolo compounds .

Mechanism of Action

The mechanism of action of 1’-(2-Chloroacetyl)-N,N-dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4’-piperidine]-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, pyrazolo compounds are known to inhibit c-AMP phosphodiesterase and tyrosine kinase, which play crucial roles in cellular signaling pathways . This inhibition can lead to the modulation of various biological processes, including cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar compounds to 1’-(2-Chloroacetyl)-N,N-dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4’-piperidine]-2-carboxamide include other pyrazolo derivatives such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share similar structural features and biological activities but differ in their specific functional groups and molecular targets. The unique spiro structure of 1’-(2-Chloroacetyl)-N,N-dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4’-piperidine]-2-carboxamide distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.

Properties

IUPAC Name

1'-(2-chloroacetyl)-N,N-dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O3/c1-18(2)14(22)12-7-11-9-23-15(10-20(11)17-12)3-5-19(6-4-15)13(21)8-16/h7H,3-6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCLZJIWUZXCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN2CC3(CCN(CC3)C(=O)CCl)OCC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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